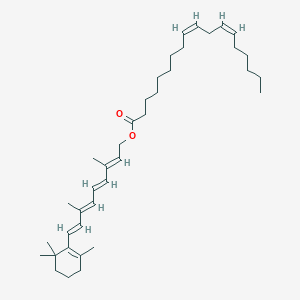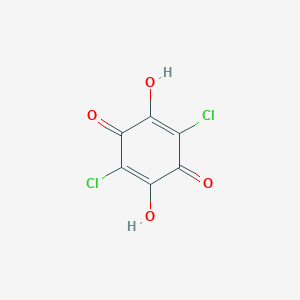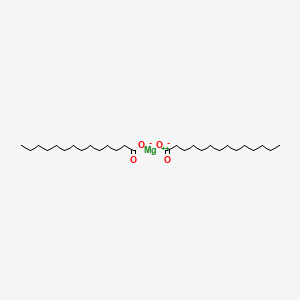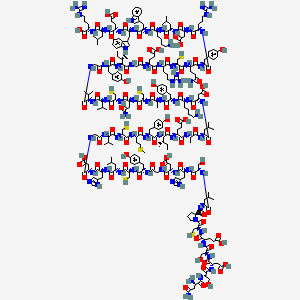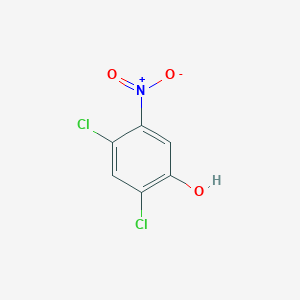
2,4-Dichloro-5-nitrophenol
Vue d'ensemble
Description
Méthodes De Préparation
Direct Nitration of 2,4-Dichlorophenol
The primary industrial method for synthesizing 2,4-dichloro-5-nitrophenol involves a three-stage process: sulfonation, nitration, and hydrolysis. This approach, documented in a 2021 patent (CN112759519), achieves a yield of 89.6% and a purity exceeding 99.1% .
Reaction Mechanism and Conditions
-
Sulfonation :
-
Stage 1 : 625 kg of 2,4-dichlorophenol is mixed with 415 kg of concentrated sulfuric acid at 80°C for 2 hours. Sulfuric acid acts as both a catalyst and solvent, protonating the phenolic hydroxyl group to enhance electrophilic substitution .
-
Stage 2 : The sulfonated intermediate is dissolved in 400 L of chloroform and cooled to 0°C. A nitrating agent (a mixture of sulfuric and nitric acids) is added dropwise, maintaining the temperature below 20°C to prevent side reactions such as over-nitration or oxidation .
-
Stage 3 : Hydrolysis at 100–105°C for 5 hours removes chloroform and stabilizes the nitro group. The product is isolated via suction filtration and washed with water .
-
Table 1: Reaction Parameters for Direct Nitration
| Parameter | Stage 1 | Stage 2 | Stage 3 |
|---|---|---|---|
| Temperature | 80°C | 0–20°C | 100–105°C |
| Duration | 2 hours | Controlled | 5 hours |
| Key Reagents | H₂SO₄ | HNO₃/H₂SO₄ | H₂O |
| Solvent | None | Chloroform | Aqueous |
| Yield | - | - | 89.6% |
Industrial-Scale Production Considerations
Large-scale manufacturing of this compound requires addressing challenges such as heat dissipation, solvent recovery, and waste management. The patented process uses a 3000 L sulfonation/nitration reactor with the following optimizations :
-
Chloroform Recovery : After nitration, chloroform is removed via distillation and recycled, reducing raw material costs.
-
Wastewater Treatment : Acidic wastewater from hydrolysis is neutralized before disposal, adhering to environmental regulations.
Table 3: Industrial Production Metrics
| Metric | Value |
|---|---|
| Batch Size | 625 kg starting material |
| Reaction Volume | 3000 L reactor |
| Chloroform Recovery | >95% |
| Purity Post-Filtration | 99.1% |
Comparative Analysis of Reaction Conditions
Temperature Sensitivity
-
Direct Nitration : Exothermic nitration necessitates strict temperature control (<20°C) to avoid decomposition. Elevated temperatures promote byproducts like dichlorodinitrodiphenyl ether .
-
Alternative Methods : Alkali-mediated reactions require moderate temperatures (60–110°C) but face challenges in scaling due to slower reaction kinetics .
Solvent Selection
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-nitrophenol undergoes various chemical reactions, including:
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate in Organic Synthesis
2,4-Dichloro-5-nitrophenol serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-phenylacetamides, which have potential therapeutic applications .
Feasible Synthetic Routes
Recent advancements have focused on developing environmentally friendly synthetic methods for this compound. Traditional methods using tetrachloromethane have been criticized for their environmental impact. Researchers are exploring alternative solvents like chloroform to mitigate these effects while maintaining high yields and purity .
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound is employed to investigate enzyme inhibition mechanisms. It interacts with enzymes such as phenol sulfotransferase and disrupts thyroid hormone synthesis pathways. Studies indicate that exposure to this compound can lead to increased mortality and malformations in aquatic species due to its endocrine-disrupting properties .
Toxicological Assessments
The compound's toxicological profile has been extensively studied. It exhibits herbicidal activity, affecting seed germination and plant growth at various concentrations. For example, concentrations of 10 to 100 ppm have been shown to inhibit germination in certain plant species significantly . This property is leveraged in agricultural research to develop effective pest control strategies.
Medical Applications
Potential Therapeutic Agent
Research has explored the potential of this compound as a precursor for therapeutic agents. Its biochemical properties allow for modifications that could enhance its efficacy against specific diseases. Ongoing studies aim to elucidate its pharmacological potential further .
Industrial Applications
Production of Dyes and Pigments
In industrial settings, this compound is used in the manufacturing of dyes and pigments. Its chemical stability and reactivity make it suitable for producing vibrant colors used in textiles and coatings .
Environmental Remediation
The compound's degradation pathways have also been studied for bioremediation purposes. Certain bacterial strains can degrade this compound under aerobic conditions, demonstrating its potential for use in cleaning contaminated sites . This application highlights the compound's dual nature as both a pollutant and a target for environmental cleanup efforts.
Table 1: Synthesis Methods Comparison
| Method | Yield (%) | Environmental Impact | Solvent Used |
|---|---|---|---|
| Traditional Method | 88 | High (tetrachloromethane) | Tetrachloromethane |
| Alternative Method | >98 | Low (chloroform) | Chloroform |
Table 2: Toxicological Effects on Plant Species
| Concentration (ppm) | Effect on Germination (%) | Target Species |
|---|---|---|
| <10 | >50 | A. oleracea |
| 10-100 | <50 | M. fructicoliz |
| <64 lbs/acre | >60 emergence | Pea seeds |
Case Studies
Case Study 1: Herbicidal Activity Assessment
In a controlled study, researchers applied varying concentrations of this compound to tomato and corn plants. The results indicated significant phytotoxicity at concentrations exceeding 64 lbs/acre, demonstrating its potential as a selective herbicide against certain crops while sparing others like oats .
Case Study 2: Environmental Bioremediation
A study conducted on soil microcosms demonstrated that specific bacterial strains could effectively degrade mixtures of nitrophenols, including this compound. The results suggested that these bacteria could be utilized for bioremediation efforts in contaminated environments .
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in enzyme inhibition or other biochemical effects .
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name: 2,4-Dichloro-5-nitrophenol
- Molecular Formula: C₆H₃Cl₂NO₃
- Molecular Weight : 208.00 g/mol
- CAS Registry Number : 39489-77-5 .
Synthesis: this compound is synthesized via nucleophilic substitution reactions. For example, it reacts with ethyl bromoacetate in dimethylformamide (DMF) using K₂CO₃ as a base, yielding ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate with 90% efficiency . It is also a precursor for 2,4-dichloro-5-nitrophenylisopropyl ether (95.5% yield) via reaction with isopropyl bromide .
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The positions of chloro (-Cl) and nitro (-NO₂) groups significantly influence electronic effects, solubility, and reactivity. Below is a comparative analysis:
Toxicity and Environmental Impact
- 4-Chloro-2-nitrophenol: Less studied but likely less persistent than its dichloro analog due to fewer substituents .
- 2-Amino-6-chloro-4-nitrophenol: Low solubility in water reduces acute environmental risks .
Research Findings and Key Differences
Electrochemical Behavior: this compound shows weaker interaction with Ag/ZIF-8@ZIF-67 sensors compared to 2,6-dichloronitrophenol, likely due to steric hindrance from substituents .
Environmental Persistence: Polychlorinated nitroaromatics (e.g., this compound) exhibit longer half-lives in soil/water due to reduced reactivity .
Synthetic Utility: this compound’s dual chloro groups enable diverse etherification reactions, unlike monosubstituted analogs .
Activité Biologique
2,4-Dichloro-5-nitrophenol (2,4-DCNP) is a chlorinated nitrophenol compound that has garnered attention due to its significant biological activity and environmental impact. This article explores its biochemical mechanisms, cellular effects, degradation pathways, and relevant case studies that highlight its toxicity and potential for bioremediation.
Target Enzymes
2,4-DCNP primarily targets enzymes in Gram-negative bacteria, notably Cupriavidus sp. CNP-8. Key enzymes involved in its metabolism include:
- HnpAB : A two-component FAD-dependent monooxygenase.
- HnpC : A 1,2,4-benzenetriol dioxygenase.
These enzymes facilitate the conversion of 2,4-DCNP into less harmful metabolites through oxidative and reductive pathways.
2,4-DCNP acts as an inhibitor of various enzymes, including phenol sulfotransferase. Its interaction with these enzymes can disrupt normal biochemical processes, leading to significant physiological effects.
Toxicity and Mortality
Studies have shown that exposure to 2,4-DCNP can lead to increased mortality and developmental malformations in aquatic organisms. In particular, it disrupts thyroid hormone synthesis and transport pathways, affecting growth and development.
Dosage Dependency
The effects of 2,4-DCNP are dosage-dependent. Low doses may exhibit minimal effects, while higher concentrations are associated with severe toxicity. For instance:
- Low Dose : Minimal physiological impact.
- High Dose : Increased mortality rates and developmental issues in aquatic species.
Microbial Metabolism
The degradation of 2,4-DCNP involves specific microbial pathways. Strain CNP-8 has been identified as capable of utilizing 2,4-DCNP as a sole carbon source. The degradation process includes:
- Initial Transformation : Conversion to chlorohydroquinone and hydroquinone intermediates.
- Ring-Cleavage : Facilitated by dioxygenases which cleave the aromatic ring structure .
Kinetics of Degradation
Biodegradation studies indicate that the rate of degradation varies with substrate concentration. For example:
- At concentrations up to 0.6 mM, complete degradation occurs within 90 hours.
- Higher concentrations (>0.7 mM) result in toxic effects that inhibit microbial growth .
Environmental Impact Studies
Research has documented the environmental persistence of 2,4-DCNP and its impact on aquatic ecosystems. A notable study demonstrated that exposure to this compound resulted in altered thyroid hormone levels in fish species, leading to reproductive and developmental challenges .
Bioremediation Potential
Microbial strains capable of degrading 2,4-DCNP have been explored for bioremediation applications. Strain CNP-8 has shown promise in laboratory settings for the simultaneous degradation of multiple nitrophenols under aerobic conditions . This suggests a viable pathway for the remediation of contaminated sites.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 202.04 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity (LC50) | Varies by species; significant at high doses |
| Biodegradation Rate | Up to 21.2 μM/h at optimal concentrations |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,4-Dichloro-5-nitrophenol in a laboratory setting?
Methodological Answer: Synthesis typically involves nitration and halogenation steps. Key factors include:
- Catalyst selection : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) significantly influence conversion rates by stabilizing intermediates .
- Reaction conditions : Temperature control (40–60°C) and solvent polarity (e.g., dichloromethane) optimize nitro-group introduction without side reactions.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents ensures purity (>95%).
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (R20/21/22 hazards) .
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents and moisture (P233, P402) .
- Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols (P501) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity; retention time ~12.5 min .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Methodological Answer:
- Liquid-Liquid Extraction (LLE) : Use dichloromethane at pH 3–4 to isolate the compound from aqueous matrices .
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 208 (molecular ion) and 173 (Cl loss fragment) .
- Calibration : Prepare standards in methanol (0.1–100 ppm; R > 0.99) .
Advanced Research Questions
Q. How can researchers optimize the catalytic efficiency in the synthesis of this compound derivatives?
Methodological Answer:
- Catalyst screening : Test phase-transfer catalysts (e.g., benzyltriethylammonium chloride) for improved reaction kinetics .
- DoE (Design of Experiments) : Vary molar ratios (1:1.2 substrate:catalyst) and agitation rates (200–600 rpm) to maximize yield .
- Kinetic analysis : Use Arrhenius plots to identify activation energy barriers (E ~45 kJ/mol) .
Q. What experimental models are suitable for studying the toxicokinetics of this compound?
Methodological Answer:
- In vitro : HepG2 cells assess metabolic pathways (CYP450-mediated oxidation) .
- In vivo : Rodent models (Sprague-Dawley rats) dosed orally (5–50 mg/kg) track plasma half-life (t ~3.2 hr) and renal excretion .
- Biomarkers : LC-MS/MS detects urinary nitro-reduced metabolites (e.g., 2,4-dichloro-5-aminophenol) .
Q. How do computational methods aid in predicting the environmental fate of this compound?
Methodological Answer:
- QSAR models : Predict biodegradation (BIOWIN score 0.17) and bioaccumulation (log BCF 1.8) using EPI Suite .
- Molecular docking : Simulate binding to aquatic enzymes (e.g., cytochrome P450 1A) to estimate toxicity (IC ~12 μM) .
- Hydrolysis pathways : DFT calculations reveal pH-dependent nitro-group cleavage (activation energy ~28 kcal/mol at pH 7) .
Q. What strategies resolve contradictions in reported reaction kinetics or degradation pathways?
Methodological Answer:
- Meta-analysis : Aggregate kinetic data (e.g., hydroxyl radical rate constants: 1.2–2.5 × 10 Ms) and apply weighted least-squares regression .
- Isotopic labeling : Use N-labeled this compound to trace degradation intermediates via N NMR .
- Inter-laboratory validation : Standardize protocols (e.g., ISO 11385 for hydrolysis studies) to reduce variability .
Q. What are the challenges in elucidating the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
- Crystal growth : Slow evaporation from ethanol/water (7:3) yields monoclinic crystals (space group P2/c) .
- Disorder issues : Halogen atoms may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters .
- Hydrogen bonding : Resolve O–H···O networks (d = 1.82 Å) via Hirshfeld surface analysis .
Q. How can metabolomic approaches identify degradation products of this compound in biological systems?
Methodological Answer:
- High-resolution MS : Orbitrap-based profiling (resolution 140,000) detects chlorinated quinones (m/z 224.9523) .
- Pathway mapping : Use KEGG to link metabolites (e.g., 2-chloro-1,4-benzoquinone) to oxidative stress pathways .
- Statistical validation : Apply PCA and OPLS-DA to distinguish significant metabolites (p < 0.01) .
Propriétés
IUPAC Name |
2,4-dichloro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPWTOOMSVMIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192624 | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39489-77-5 | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dichloro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


